molecular formula C13H16F3N3O2 B2909018 2,2,2-trifluoroethyl 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2309307-52-4

2,2,2-trifluoroethyl 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2909018
CAS No.: 2309307-52-4
M. Wt: 303.285
InChI Key: GBMLZJIORQHBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl 3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane-8-carboxylate is a complex organic compound that features a trifluoroethyl group, a pyrazole ring, and an azabicyclooctane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl 3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane-8-carboxylate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include trifluoroacetic acid, hydrazine derivatives, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group and pyrazole ring can interact with enzymes or receptors, modulating their activity. The azabicyclooctane structure provides a rigid framework that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its combination of a trifluoroethyl group, a pyrazole ring, and an azabicyclooctane structure.

Properties

IUPAC Name

2,2,2-trifluoroethyl 3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c14-13(15,16)8-21-12(20)19-9-2-3-10(19)7-11(6-9)18-5-1-4-17-18/h1,4-5,9-11H,2-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMLZJIORQHBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC(F)(F)F)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.